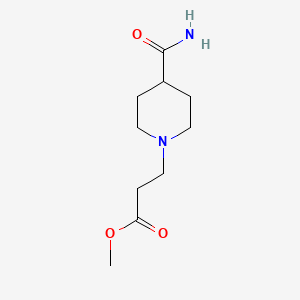

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate

Description

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate is a synthetic organic compound featuring a piperidine ring substituted with a carbamoyl group at the 4-position, linked via a propanoate ester. This article compares its structural analogs from the provided evidence, focusing on substituent-driven variations in molecular and functional characteristics.

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

methyl 3-(4-carbamoylpiperidin-1-yl)propanoate |

InChI |

InChI=1S/C10H18N2O3/c1-15-9(13)4-7-12-5-2-8(3-6-12)10(11)14/h8H,2-7H2,1H3,(H2,11,14) |

InChI Key |

DFORLHKMYGSLEU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1CCC(CC1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate typically involves the reaction of 4-carbamoylpiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine derivative to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds share the methyl propanoate backbone but differ in heterocyclic core and substituents:

Structural and Molecular Comparisons

Functional and Reactivity Differences

- Electrophilic Potential: The iodo group in enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing halogenated intermediates for pharmaceuticals or imaging agents.

- Derivatization Capacity : The formyl group in allows nucleophilic additions (e.g., hydrazone formation) or reductions to alcohols, enhancing its versatility in scaffold diversification .

Implications for Drug Design

- Solubility and Bioavailability : The carbamoyl group in the target compound (vs. iodo or formyl in analogs) would enhance hydrophilicity, improving aqueous solubility—a critical factor for oral bioavailability.

- Target Binding : Piperidine rings (target compound) are common in CNS-targeting drugs due to blood-brain barrier penetration, whereas pyrazole analogs (evidence compounds) are more prevalent in kinase inhibitors .

Biological Activity

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate is characterized by its unique structural features that contribute to its biological activity. The compound contains a piperidine ring substituted with a carbamoyl group, which is critical for its interaction with biological targets.

The compound has been investigated primarily for its role as an inhibitor of viral proteases, particularly the 3-chymotrypsin-like protease (3CLpro) found in coronaviruses. This enzyme is essential for viral replication, making it a prime target for antiviral drug development. The binding affinity and specificity of methyl 3-(4-carbamoylpiperidin-1-yl)propanoate to the active site of 3CLpro have been studied using molecular modeling and crystallography, revealing insights into its mechanism of action.

Antiviral Activity

Recent studies have demonstrated that methyl 3-(4-carbamoylpiperidin-1-yl)propanoate exhibits significant antiviral activity against various strains of coronaviruses, including SARS-CoV-2. The following table summarizes key findings from recent research:

| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Methyl 3-(4-carbamoylpiperidin-1-yl)propanoate | SARS-CoV-2 3CLpro | 0.21 | >100 | >476 |

| Derivative A | MERS-CoV 3CLpro | 0.40 | >100 | >250 |

| Derivative B | HCoV 229E 3CLpro | 1.86 | >100 | >53 |

The selectivity index (SI) indicates a high level of safety for these compounds, as they exhibit potent antiviral effects without significant cytotoxicity.

Case Studies

- In Vitro Studies : In vitro assays have shown that methyl 3-(4-carbamoylpiperidin-1-yl)propanoate effectively inhibits viral replication in cell cultures infected with SARS-CoV-2. The compound demonstrated an EC50 value of approximately 0.21 µM, indicating potent antiviral activity while maintaining cell viability at concentrations exceeding 100 µM.

- Structural Analysis : Crystallographic studies have elucidated the binding interactions between the compound and the catalytic site of the viral protease. These studies revealed that the carbamoyl group plays a crucial role in stabilizing the binding conformation, enhancing the compound's inhibitory potency.

Discussion

The promising biological activity of methyl 3-(4-carbamoylpiperidin-1-yl)propanoate positions it as a potential candidate for further development as an antiviral therapeutic agent. Its mechanism of action through inhibition of viral proteases highlights its relevance in combating viral infections, particularly in light of emerging viral threats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.